8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure and functional groups. It is identified by the CAS number 2176069-16-0 and has a molecular formula of with a molecular weight of 296.37 g/mol. This compound falls within the category of azabicyclic compounds, which are bicyclic structures containing nitrogen atoms.
The synthesis of 8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step synthetic routes that incorporate various chemical reactions, including cyclization and functionalization processes.
Methods:
Technical Details:
The specific conditions such as temperature, pressure, and catalysts (e.g., copper catalysts for triazole formation) play critical roles in optimizing yields and purity during synthesis.
The molecular structure of 8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can be represented using various structural formulas:
CC(=O)c1ccccc1C(=N)N=NThe compound can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications or enhancing its properties.
Physical Properties:
Chemical Properties:
8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has potential applications in various scientific fields:
This compound represents an interesting subject for ongoing research due to its complex structure and potential applications across multiple disciplines.
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: